molecular formula C12H16ClNO3S B2893554 2-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1215588-22-9

2-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

Cat. No. B2893554
CAS RN: 1215588-22-9
M. Wt: 289.77
InChI Key: SZBIDNQYGDNJCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Anticancer Activity

2-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide: derivatives have been studied for their potential as anticancer agents. These compounds have shown inhibitory effects on carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . By inhibiting CA IX, these derivatives can potentially be used to develop novel antiproliferative agents, particularly targeting breast cancer cell lines such as MDA-MB-231 and MCF-7 .

Antimicrobial Properties

The same derivatives that exhibit anticancer activity may also possess antimicrobial properties. The ability to inhibit carbonic anhydrase enzymes makes them candidates for treating infections caused by bacteria that rely on these enzymes for survival and proliferation .

Apoptosis Induction

Some benzenesulfonamide derivatives have been shown to induce apoptosis in cancer cells. This is a form of programmed cell death that is often defective in cancer cells, allowing them to grow uncontrollably. By inducing apoptosis, these compounds can help to selectively target and kill cancer cells .

Metabolic Stability

The metabolic stability of these compounds is crucial for their potential therapeutic use. Studies have assessed the susceptibility of the most active compounds to undergo first-phase oxidation reactions in human liver microsomes. This information is vital for understanding how these compounds might be metabolized in the body and their potential longevity as effective treatments .

Cell Cycle Analysis

Flow cytometry analysis has been used to study the effects of benzenesulfonamide derivatives on the cell cycle of cancer cells. By understanding how these compounds affect the progression of the cell cycle, researchers can better understand their mechanism of action and optimize their anticancer properties .

Synthesis and Molecular Structure

The synthesis of novel benzenesulfonamide derivatives involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. The molecular structure of these compounds is critical to their function, as slight variations can significantly impact their biological activity and stability .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Material Safety Data Sheets (MSDS) provide information on the safety and hazards associated with a compound. They include information on toxicity, first aid measures, fire-fighting measures, accidental release measures, handling and storage, and ecological information .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or further studies to better understand its properties or mechanisms .

properties

IUPAC Name

2-chloro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c13-10-5-1-2-6-11(10)18(16,17)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBIDNQYGDNJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide

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